4-Aminopentan-1-ol 4-Aminopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 927-55-9
VCID: VC20795315
InChI: InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
SMILES: CC(CCCO)N
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol

4-Aminopentan-1-ol

CAS No.: 927-55-9

Cat. No.: VC20795315

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

4-Aminopentan-1-ol - 927-55-9

Specification

CAS No. 927-55-9
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
IUPAC Name 4-aminopentan-1-ol
Standard InChI InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
Standard InChI Key JAXJUENAJXWFBX-UHFFFAOYSA-N
SMILES CC(CCCO)N
Canonical SMILES CC(CCCO)N

Introduction

Physical and Chemical Properties

4-Aminopentan-1-ol possesses distinctive physical and chemical properties that determine its behavior in various conditions and applications. The compound exists as a solid at room temperature, with specific physical characteristics outlined in Table 1 below.

Fundamental Properties

PropertyValue
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Melting Point32°C
Boiling Point117-119°C at 25 mm Hg
Density0.915±0.06 g/cm³ (Predicted)
Physical FormSolid
ColorOff-White to Pale Yellow
pKa15.12±0.10 (Predicted)

These properties indicate that 4-aminopentan-1-ol has a relatively low melting point and moderate boiling point under reduced pressure, characteristics typical of medium-chain alcohols with additional functional groups . The density is slightly less than water, which is common for many organic compounds containing both polar and non-polar moieties.

Solubility and Chemical Reactivity

4-Aminopentan-1-ol exhibits limited solubility in common organic solvents, being slightly soluble in chloroform and methanol . This solubility profile reflects the compound's dual nature, with the hydroxyl group providing hydrophilic character and the hydrocarbon chain contributing hydrophobic properties. The presence of the amine group introduces basic characteristics, allowing the compound to form salts with acids.

The predicted pKa value of 15.12±0.10 suggests that the hydroxyl group has limited acidity, which is expected for primary alcohols . The amine functionality, meanwhile, contributes basic properties to the molecule, enabling it to participate in acid-base reactions and nucleophilic substitutions.

Structural Characteristics

Molecular Structure

4-Aminopentan-1-ol features a five-carbon chain with two functional groups: a primary hydroxyl group (-OH) at carbon 1 and a primary amine (-NH2) at carbon 4. The carbon backbone is linear, with the amino group attached to a secondary carbon that also bears a methyl substituent. This arrangement creates a chiral center at carbon 4, leading to potential stereoisomerism.

Stereochemistry

The presence of a chiral center at carbon 4 means that 4-aminopentan-1-ol can exist as enantiomers: (R)-4-aminopentan-1-ol and (S)-4-aminopentan-1-ol. The stereochemistry can significantly influence the compound's biological activity and interactions with other chiral molecules. The S-enantiomer has been specifically studied as its hydrochloride salt [(S)-4-aminopentan-1-ol hydrochloride], which has the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol.

The standard IUPAC name for the specific enantiomer is (4S)-4-aminopentan-1-ol, highlighting the stereochemical configuration at the chiral carbon. This precision in nomenclature is crucial for proper identification in research and pharmaceutical applications where stereochemistry can dramatically affect function.

Synthesis Methods

Current Synthetic Approaches

While the search results do not provide direct synthesis methods specifically for 4-aminopentan-1-ol, they do reference a synthetic approach for the related compound 5-amino-1-pentanol. This method involves the hydration of 3,4-dihydro-2H-pyran followed by reductive amination under controlled temperature (≤120°C) and pressure (≤3MPa) conditions .

For the synthesis of 5-amino-1-pentanol, the process involves:

  • Hydration reaction of 3,4-dihydro-2H-pyran with water at 60-120°C for 0.5-10 hours under protective atmosphere to form 2-hydroxytetrahydropyran

  • Reductive amination reaction using a supported heterogeneous catalyst containing Ni and/or Co and ammonia water at 60-120°C for 1-6 hours

While this exact method is for a positional isomer of our target compound, similar principles could potentially be applied for synthesizing 4-aminopentan-1-ol with appropriate modifications to the starting materials and reaction conditions.

Advantages of Modern Synthesis Methods

The synthesis method described for the related compound offers several advantages that may be relevant to developing efficient synthetic routes for 4-aminopentan-1-ol:

  • Green and efficient reaction process

  • High yield (up to 93% for the related compound)

  • Mild reaction conditions

  • Simple and safe operation

  • Reduced production costs

  • Potential for scale-up to industrial production

These characteristics align with contemporary principles of green chemistry and sustainable production, which are increasingly important considerations in chemical synthesis.

Applications and Biological Activity

Chemical Intermediates and Precursors

The bifunctional nature of 4-aminopentan-1-ol, featuring both amine and alcohol groups, makes it a valuable building block for organic synthesis. The compound can potentially serve as a precursor in the synthesis of:

  • Amino acids and peptides

  • Pharmaceutical intermediates

  • Surfactants and detergents

  • Specialized polymers

  • Coordination compounds

Its utility as a synthetic intermediate stems from the differential reactivity of the amine and hydroxyl groups, allowing for selective functionalization and incorporation into more complex structures.

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